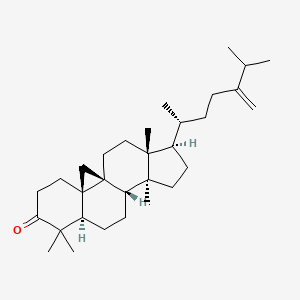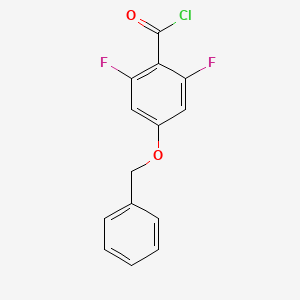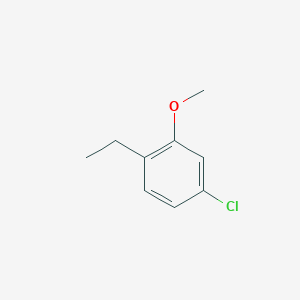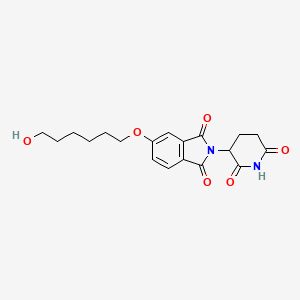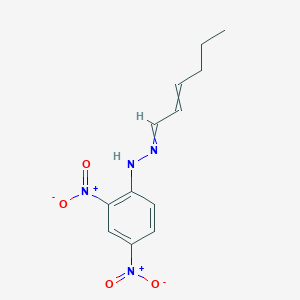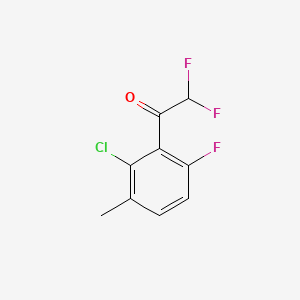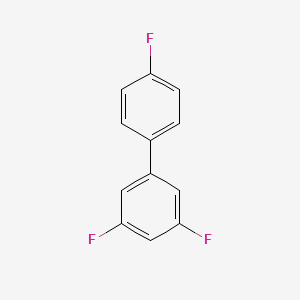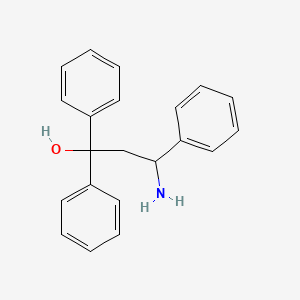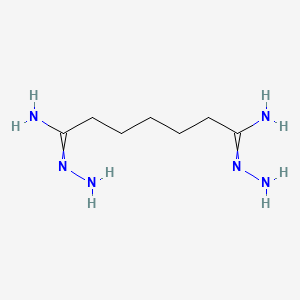![molecular formula C15H7BrF3NO2 B14760258 5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione](/img/structure/B14760258.png)
5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with bromine and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold. The reaction is often carried out under solventless conditions to adhere to green chemistry principles . Transition-metal-catalyzed reactions and organocatalytic methods are also employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of green chemistry techniques is emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction involves the replacement of the bromine or trifluoromethyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted isoindoline-1,3-diones .
Scientific Research Applications
5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D2, suggesting its potential use as an antipsychotic agent . The compound may also inhibit β-amyloid protein aggregation, indicating its capacity in treating Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(trifluoromethyl)pyridine: Another brominated compound with similar applications in medicinal chemistry.
2-(5-Bromopentyl)isoindoline-1,3-dione: A structurally related compound with potential antiseizure activity.
Uniqueness
5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug development .
Properties
Molecular Formula |
C15H7BrF3NO2 |
|---|---|
Molecular Weight |
370.12 g/mol |
IUPAC Name |
5-bromo-2-[4-(trifluoromethyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H7BrF3NO2/c16-9-3-6-11-12(7-9)14(22)20(13(11)21)10-4-1-8(2-5-10)15(17,18)19/h1-7H |
InChI Key |
IXNGOBNMWSMTJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane](/img/structure/B14760180.png)
